Isoquinoline, 7-ethenyl-
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Overview
Description
Isoquinoline, 7-ethenyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline and its derivatives can be synthesized through several methods. One of the most common methods is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of isoquinoline typically involves the extraction from coal tar, where it is found in small quantities. The extraction process includes fractional distillation and crystallization to isolate isoquinoline from other components . Additionally, modern methods involve catalytic processes that provide higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 7-ethenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring of isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Isoquinoline N-oxides
Reduction: Reduced isoquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives
Scientific Research Applications
Isoquinoline, 7-ethenyl- and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline, 7-ethenyl- involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as inhibitors of enzymes, receptors, and other proteins involved in various biological processes . For example, some isoquinoline derivatives inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to anticancer effects . Additionally, isoquinoline derivatives can modulate neurotransmitter systems, contributing to their potential use in treating neurological disorders .
Comparison with Similar Compounds
Isoquinoline, 7-ethenyl- can be compared with other similar compounds such as quinoline, pyridine, and other isoquinoline derivatives:
Pyridine: Pyridine is a simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Other Isoquinoline Derivatives: Isoquinoline derivatives vary in their substitution patterns and functional groups, leading to diverse biological activities and applications.
Conclusion
Isoquinoline, 7-ethenyl- is a versatile compound with significant importance in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its biological activities offer potential therapeutic applications. The continued study of isoquinoline derivatives will likely lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1158755-27-1 |
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Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
7-ethenylisoquinoline |
InChI |
InChI=1S/C11H9N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h2-8H,1H2 |
InChI Key |
LELPWQUXFMMEKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
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